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molecular formula C7H12N4OS B1651681 2-(Dimethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 132362-08-4

2-(Dimethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B1651681
M. Wt: 200.26 g/mol
InChI Key: WFMQQSPXESEKCR-UHFFFAOYSA-N
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Patent
US09242989B2

Procedure details

To a solution of AK-1 (2.00 g, 13.1 mmol) in THF (25 mL) is added Boc2O (3.45 mL, 15.0 mmol) and TEA (3.64 mL, 26.1 mmol). The reaction mixture is stirred at rt for 18 h and then diluted with H2O and extracted with EtOAc. The organic layers are concentrated to yield AK-2.
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.45 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
3.64 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([NH:7][C:8]([CH2:10][N:11]([CH3:13])[CH3:12])=[O:9])=[N:4][N:3]=1.[CH3:14]C(OC(OC(OC(C)(C)C)=O)=O)(C)C>C1COCC1.O>[CH3:14][CH2:1][C:2]1[S:6][C:5]([NH:7][C:8]([CH2:10][N:11]([CH3:12])[CH3:13])=[O:9])=[N:4][N:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=NN=C(S1)NC(=O)CN(C)C
Name
Quantity
3.45 mL
Type
reactant
Smiles
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
Name
TEA
Quantity
3.64 mL
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at rt for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The organic layers are concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CCC1=NN=C(S1)NC(=O)CN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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